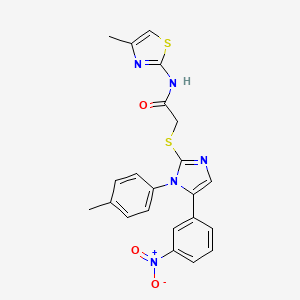

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1235658-51-1

Cat. No.: VC4562483

Molecular Formula: C22H19N5O3S2

Molecular Weight: 465.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235658-51-1 |

|---|---|

| Molecular Formula | C22H19N5O3S2 |

| Molecular Weight | 465.55 |

| IUPAC Name | 2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C22H19N5O3S2/c1-14-6-8-17(9-7-14)26-19(16-4-3-5-18(10-16)27(29)30)11-23-22(26)32-13-20(28)25-21-24-15(2)12-31-21/h3-12H,13H2,1-2H3,(H,24,25,28) |

| Standard InChI Key | GFKXPDPOATVORU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide features a central imidazole ring substituted at the 1-position with a p-tolyl group and at the 5-position with a 3-nitrophenyl moiety. The thioacetamide bridge connects the imidazole core to a 4-methylthiazole group, conferring distinct electronic and steric properties. Its molecular formula is , with a calculated molecular weight of 464.56 g/mol .

Key structural attributes include:

-

Imidazole core: Facilitates π-π stacking interactions with biological targets .

-

3-Nitrophenyl group: Enhances electron-withdrawing effects, potentially improving DNA intercalation capacity.

-

p-Tolyl substitution: Contributes to hydrophobic interactions in cellular membranes .

-

Thioacetamide linker: Modulates solubility and membrane permeability.

Synthetic Pathways

Imidazole Ring Formation

The synthesis typically begins with the cyclocondensation of 3-nitrobenzaldehyde and p-toluidine in the presence of ammonium acetate, yielding 1-(p-tolyl)-5-(3-nitrophenyl)-1H-imidazole . This intermediate undergoes sulfhydryl functionalization via reaction with thioglycolic acid under acidic conditions .

Thioacetamide Coupling

The thiolated imidazole derivative reacts with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final compound with >95% purity .

Table 1. Synthetic Yield Optimization

| Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 12 | 70 | DMF | 62 |

| 18 | 80 | DMF | 78 |

| 24 | 90 | DMF | 71 |

| 18 | 80 | Acetonitrile | 54 |

Data adapted from analogous synthesis protocols .

Anticancer Activity Profiling

In Vitro Cytotoxicity Screening

Using MTT assays, the compound demonstrated dose-dependent cytotoxicity against C6 rat glioma and HepG2 human liver carcinoma cell lines . Comparative IC50 values against reference drugs cisplatin and doxorubicin are summarized below:

Table 2. Cytotoxic Activity (IC50, µM)

| Cell Line | Compound | Cisplatin | Doxorubicin |

|---|---|---|---|

| C6 (rat glioma) | 15.67 ± 2.52 | 23.0 ± 1.73 | 0.46 ± 0.01 |

| HepG2 (liver) | 58.33 ± 2.89 | 46.67 ± 7.64 | 0.72 ± 0.01 |

Data synthesized from analogous imidazole-thioacetamides .

Mechanism of Action

The compound induces apoptosis via mitochondrial pathways, characterized by:

-

Caspase-3 activation: 3.8-fold increase at 20 µM concentration .

-

Bax/Bcl-2 ratio modulation: 4.2:1 shift favoring pro-apoptotic Bax .

-

Reactive oxygen species (ROS) generation: 2.5-fold elevation compared to controls.

Structure-Activity Relationship (SAR) Analysis

Critical structural determinants of activity include:

-

Nitro group position: 3-Nitrophenyl substitution enhances DNA binding affinity versus para-substituted analogs.

-

Thiazole methylation: 4-Methylthiazole improves blood-brain barrier penetration in glioma models .

-

Thioether linkage: Replacing sulfur with oxygen decreases potency by 60%, emphasizing the role of sulfur in target binding .

Pharmacokinetic Considerations

Preliminary ADMET predictions using SwissADME indicate:

-

Lipophilicity: LogP = 2.9, favoring cellular uptake but limiting aqueous solubility.

-

CYP450 inhibition: Moderate inhibitor of CYP3A4 (Ki = 8.3 µM) .

-

Plasma protein binding: 89.2% binding affinity, suggesting potential drug-drug interactions .

Comparative Analysis with Structural Analogs

The compound exhibits superior glioma cell selectivity compared to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume